molecular formula C11H19NO2S B13559935 Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B13559935
M. Wt: 229.34 g/mol
InChI Key: DJSIZXAXXNJJOI-UHFFFAOYSA-N
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Description

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a sulfur atom (thia) in its bicyclic structure. The molecule comprises a 5-membered ring containing nitrogen (aza) and a 3-membered ring with sulfur, fused via a spiro junction at the shared carbon atom. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 1-thia-7-azaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-5-11(7-12)8-15-11/h4-8H2,1-3H3

InChI Key

DJSIZXAXXNJJOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under basic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic ring .

Scientific Research Applications

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

  • Structure : Replaces sulfur (thia) with oxygen (oxa) and reduces the spiro ring system to a 2.4-heptane framework.
  • Properties: Molecular Formula: C₁₀H₁₇NO₃ . Molecular Weight: 199.25 g/mol . Applications: Widely used as a building block in medicinal chemistry due to its compact spiro architecture .

Tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate

  • Structure : Shares the 2.5-octane spiro system but substitutes sulfur with oxygen.
  • Properties: Molecular Formula: C₁₂H₂₁NO₃ (inferred from analogs) . Price: Listed at ¥986.00/5g (97% purity) .
  • Key Difference : The larger 2.5-octane ring system may enhance conformational flexibility, impacting binding affinity in target proteins .

Substituent Variations

Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate

  • Structure : Features two fluorine atoms at the 1-position of the spiro system.
  • Properties :
    • Molecular Formula : C₁₀H₁₆F₂N₂O₂ .
    • Physical Data : Melting point 20–40°C; boiling point ~220°C .
    • Applications : Serves as an intermediate in pharmaceuticals and agrochemicals due to fluorine’s electronegativity and metabolic resistance .
  • Key Difference : Fluorination enhances thermal stability and alters electronic properties, making it advantageous for late-stage functionalization .

Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

  • Structure : Contains an oxo group at the 8-position.
  • Properties: Molecular Formula: C₁₂H₁₉NO₃ . Molecular Weight: 225.28 g/mol . Storage: Requires sealing at 2–8°C to prevent degradation .
  • Key Difference : The ketone group introduces a reactive site for further derivatization, such as hydrazone formation or reduction .

Functionalized Derivatives

Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate HCl

  • Structure: Incorporates an amino group at the 8-position and a benzyl carbamate.
  • Properties :
    • Molecular Formula : C₁₅H₂₁ClN₂O₂ .
    • Molecular Weight : 296.8 g/mol .
  • Applications : The free amine enables peptide coupling or crosslinking, useful in prodrug design .

(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

  • Structure : Includes a hydroxymethyl group on the azaspiro ring.
  • Properties: Molecular Formula: C₁₃H₂₃NO₃ . Molecular Weight: 241.33 g/mol .
  • Applications : The hydroxyl group facilitates glycosylation or esterification reactions, relevant in polymer chemistry .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications References
Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate C₁₁H₁₉NO₂S 229.34 (estimated) Thia, Boc-protected Pharmaceutical intermediates
Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate C₁₀H₁₇NO₃ 199.25 Oxa, smaller spiro Medicinal chemistry building blocks
Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate C₁₀H₁₆F₂N₂O₂ 242.25 Difluoro Agrochem intermediates
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate C₁₂H₁₉NO₃ 225.28 Oxo Reactive intermediate
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate HCl C₁₅H₂₁ClN₂O₂ 296.80 Amino, benzyl Prodrug synthesis

Biological Activity

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its spiro junction. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C_{13}H_{19}N_{1}O_{2}S_{1}
  • Molecular Weight : Approximately 258.37 g/mol
  • Structural Features : The compound features a tert-butyl ester group, contributing to its distinctive chemical properties and potential biological activities.

Biological Activity

The biological activity of tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is an area of ongoing research. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes and Receptors : The unique structural arrangement allows for binding to specific sites on proteins, influencing their functions.
  • Redox Modulation : The compound can undergo oxidation and reduction reactions, modulating redox-sensitive cellular processes, which may play a role in its biological effects.

Case Studies

  • Enzyme Inhibition Studies :
    • Initial findings indicate that tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Cellular Interaction Studies :
    • Research has shown that the compound affects cellular processes, possibly through modulation of signaling pathways related to cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylateContains an amino group instead of a thia atomPotential CNS activity
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylateContains an oxo groupDifferent reactivity profile
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateContains an oxa atomDistinct chemical properties due to oxygen atom

The presence of the thia atom in tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate distinguishes it from these similar compounds, potentially imparting unique biological activities and reactivity patterns that warrant further investigation.

Applications in Scientific Research

Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate has several applications:

Chemistry : It serves as a building block in organic synthesis, providing a scaffold for developing new molecules with potential biological activity.

Biology : Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets and effects on cellular processes.

Medicine : The compound is studied for its potential therapeutic applications, including its use as a precursor for synthesizing pharmaceutical agents.

Industry : It is utilized in developing new materials and as a catalyst in various industrial processes .

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